4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid
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Overview
Description
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a dibenzo-thiepin core with a methoxy group and an acetic acid moiety. This compound has been studied for its potential therapeutic properties, particularly in the fields of anti-inflammatory and analgesic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid typically involves the following steps:
Formation of the Dibenzo-thiepin Core: The initial step involves the construction of the dibenzo-thiepin core through a series of cyclization reactions.
Introduction of the Methoxy Group: A methoxy group is introduced to the core structure via methylation reactions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve the use of solid acid catalysts under microwave conditions to enhance reaction efficiency and yield. This method is considered more environmentally friendly and cost-effective compared to traditional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid involves the inhibition of prostaglandin synthesis, which plays a key role in inflammation and pain. This compound targets specific enzymes involved in the prostaglandin synthesis pathway, thereby reducing inflammation and providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one-3-acetic acid: Known for its anti-inflammatory and analgesic properties.
11-Oxo-6,11-dihydrodibenzo(b,e)oxepin-2-acetic acid: Another compound with similar structural features and therapeutic potential.
Uniqueness
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid is unique due to the presence of the methoxy group, which enhances its pharmacological properties and differentiates it from other similar compounds .
Properties
CAS No. |
82407-43-0 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
InChI |
InChI=1S/C17H16O3S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H,18,19) |
InChI Key |
QKPSDEQAFUFFKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)O |
Origin of Product |
United States |
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